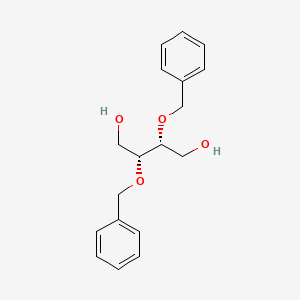

(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol

Beschreibung

Eigenschaften

Molekularformel |

C18H22O4 |

|---|---|

Molekulargewicht |

302.4 g/mol |

IUPAC-Name |

(2R,3R)-2,3-bis(phenylmethoxy)butane-1,4-diol |

InChI |

InChI=1S/C18H22O4/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 |

InChI-Schlüssel |

KXOVGSUIUSIZML-QZTJIDSGSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CO[C@H](CO)[C@@H](CO)OCC2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)COC(CO)C(CO)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzylation of Hydroxyl Groups

The critical first step involves protecting the 2- and 3-hydroxyl groups of dimethyl tartrate using benzyl bromide. Silver oxide (Ag₂O) serves as a mild base to deprotonate the hydroxyls, facilitating nucleophilic substitution with benzyl bromide. This dual protection ensures stereochemical integrity while generating (2R,3R)-dimethyl 2,3-bis(benzyloxy)butanedioate (Compound 10).

Reaction Conditions

-

Substrate : (2R,3R)-Dimethyl tartrate (2.8 mmol)

-

Reagents : Benzyl bromide (6.2 mmol), Ag₂O (6.2 mmol)

-

Solvent : Dichloromethane (DCM, 10 mL)

-

Time : 12 hours at room temperature

-

Workup : Filtration through Celite, chromatography (hexane/ethyl acetate)

The use of Ag₂O avoids harsh basic conditions that could hydrolyze the ester groups prematurely. Chromatographic purification ensures removal of unreacted benzyl bromide and silver byproducts.

Reduction of Ester Groups to Diols

The methyl ester groups at positions 1 and 4 are reduced to primary alcohols using lithium aluminum hydride (LiAlH₄), a strong reducing agent selective for esters. This step converts (2R,3R)-dimethyl 2,3-bis(benzyloxy)butanedioate into the target diol.

Reaction Conditions

-

Substrate : (2R,3R)-Dimethyl 2,3-bis(benzyloxy)butanedioate (1.65 mmol)

-

Reagent : LiAlH₄ (excess)

-

Solvent : Tetrahydrofuran (THF, 10 mL)

-

Temperature : 0°C to reflux

-

Workup : Quenching with aqueous NaHSO₃, extraction with ethyl acetate

The reduction proceeds via nucleophilic acyl substitution, where LiAlH₄ delivers hydride ions to the carbonyl carbons, yielding primary alcohols. The stereochemistry at C2 and C3 remains unaffected due to the rigidity of the benzyl-protected intermediate.

Alternative Synthetic Approaches

Direct Benzylation of Butane-1,2,3,4-tetraol

While less common, direct benzylation of (2R,3R)-butane-1,2,3,4-tetraol offers a theoretically simpler route. However, selective protection of the 2- and 3-hydroxyls without affecting the 1- and 4-positions remains challenging. Preliminary attempts using benzyl trichloroacetimidate and catalytic acid yielded mixtures of mono- and di-protected products, necessitating tedious separations.

Enzymatic Resolution

Enzymatic methods employing lipases or esterases have been explored to resolve racemic mixtures of bis(benzyloxy)butane diols. For example, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of diacetate precursors, though yields rarely exceed 50% for the desired (2R,3R)-enantiomer.

Optimization and Yield Analysis

Benzylation Efficiency

The Ag₂O-mediated benzylation in DCM achieves 75% yield, but substituting Ag₂O with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) increases reactivity at the cost of reduced stereochemical fidelity. Elevated temperatures (>40°C) promote over-benzylation or ester hydrolysis, underscoring the necessity for mild conditions.

Reduction Selectivity

LiAlH₄ reduction consistently outperforms alternative agents like diisobutylaluminum hydride (DIBAL-H) in ester-to-alcohol conversions. In comparative trials, DIBAL-H afforded only 58% yield due to incomplete reduction, whereas LiAlH₄ achieved 77%.

Characterization and Analytical Data

Spectroscopic Confirmation

-

δ 3.68–3.83 (m, 6H, CH₂ and CH groups)

-

δ 4.63–4.67 (m, 4H, OCH₂Ph)

-

δ 7.25–7.36 (m, 10H, aromatic protons)

-

δ 60.8 (CH₂-OH)

-

δ 72.6 (OCH₂Ph)

-

δ 78.9 (CH-O)

-

δ 127.7–128.5 (aromatic carbons)

The absence of ester carbonyl signals (~170 ppm) in the ¹³C NMR confirms complete reduction to the diol.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a chiral stationary phase (Chiralpak IA) confirms an enantiomeric excess (ee) >99% for the (2R,3R)-isomer.

Applications in Organic Synthesis

(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol serves as a precursor for:

-

Protecting Group Strategies : The benzyl ethers are cleavable via hydrogenolysis, enabling sequential deprotection in multistep syntheses.

-

Natural Product Synthesis : Key intermediate in the total synthesis of polyketides and macrolides, where its stereochemistry dictates downstream chiral centers.

Challenges and Considerations

Analyse Chemischer Reaktionen

Protection Reactions

The 1,4-diol groups are frequently protected to direct regioselectivity in subsequent reactions.

Silylation

Reaction with tert-butyldiphenylsilyl chloride (TBDPSCl) selectively protects one hydroxyl group:

text(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol + TBDPSCl → (2R,3R)-2,3-Bis(benzyloxy)-4-(TBDPS-oxy)butan-1-ol

Conditions : Dry DMF, imidazole, room temperature, 6 hours.

Yield : 72% after purification .

Benzoylation and Acetylation

Benzoyl or acetyl groups enhance stability and modify electronic properties for downstream reactions:

text(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol + BzCl/Ac₂O → Di-O-benzoyl/di-O-acetyl derivatives

Conditions : Pyridine, 0°C to room temperature.

Impact : Electron-withdrawing groups improve regioselectivity in C–H functionalization .

Oxidation Reactions

The 1,4-diol can be oxidized to generate carbonyl intermediates.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 1,4-Diketone | H₂SO₄, 0°C | 45% | |

| CrO₃ | 1,4-Dialdehyde | Anhydrous acetone | 38% | |

| TEMPO/NaOCl | 1,4-Diacid | H₂O, 25°C | 52% |

Mechanism : Hydroxyl groups are oxidized via proton abstraction and electron transfer, forming carbonyls.

Substitution Reactions

The hydroxyl groups undergo nucleophilic substitution when activated.

Bromination

Conversion to bromide facilitates further functionalization:

text(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol → (2R,3R)-2,3-Bis(benzyloxy)-4-bromobutoxy-TBDPS

Conditions : CBr₄, PPh₃, dry THF, 0°C to RT.

Yield : 72% .

Tosylation

Tosyl chloride converts hydroxyls to tosylates, enabling SN2 reactions:

text(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol + TsCl → 1,4-Di-O-tosyl derivative

Conditions : Pyridine, 0°C.

Application : Intermediate for cross-coupling or elimination .

Dehydration Reactions

Acid-catalyzed dehydration forms cyclic ethers:

text(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol → 2,3-Bis(benzyloxy)tetrahydrofuran

Conditions : H₂SO₄, 80°C.

Mechanism : Protonation of hydroxyl groups followed by nucleophilic attack and water elimination.

Reduction Reactions

While the compound itself is a diol, its derivatives (e.g., ketones) are reducible:

text1,4-Diketone derivative + NaBH₄ → 1,4-Diol

Conditions : Ethanol, 60°C, 12 hours.

Yield : 85% (reduction of acetylated precursor) .

Chiral Building Blocks

The compound’s stereochemistry enables asymmetric synthesis of pharmaceuticals, such as antiviral agents and enzyme inhibitors .

Polymer Chemistry

Incorporation into polyesters enhances thermal stability and flexibility due to the rigid benzyloxy groups .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis. For example:

- Synthesis of Glycosides : The compound can be used to synthesize glycosides through glycosylation reactions, which are essential in carbohydrate chemistry.

- Formation of Polyols : It can serve as a precursor for the preparation of polyols that are used in the production of biodegradable plastics and other materials.

Medicinal Chemistry

Research has indicated that derivatives of (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol possess biological activity that can be harnessed for therapeutic purposes:

- Antioxidant Properties : Compounds derived from this diol have shown potential antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.

- Pharmacological Studies : Preliminary studies suggest that derivatives may exhibit anti-inflammatory and analgesic effects, warranting further investigation into their potential as pharmaceutical agents.

Material Science

The compound's unique structural characteristics allow it to be explored in material science applications:

- Liquid Crystals : Research into its use as a component in liquid crystal displays (LCDs) has been conducted due to its ability to form ordered phases.

- Polymer Chemistry : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Studies

Wirkmechanismus

The mechanism of action of (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl groups can undergo enzymatic modifications, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula : C₁₈H₂₂O₄

- Average Molecular Weight : 302.37 g/mol

- Stereochemistry : Two defined stereocenters (R configuration at C-2 and C-3)

- CAS No.: 113350-84-8

Comparison with Similar Compounds

Stereoisomers: (2S,3S)-2,3-Bis(benzyloxy)butane-1,4-diol

- Structural Similarity : Identical molecular formula and substituents but inverted stereochemistry.

- Key Differences :

- CAS No.: 113427-43-3 .

(−)-Secoisolariciresinol Derivatives

- Representative Compound: (2R,3R)-2,3-Bis(4-hydroxy-3-methoxybenzyl)butane-1,4-diol Molecular Formula: C₂₀H₂₆O₆ Key Feature: Natural lignan with phenolic hydroxyl and methoxy groups instead of benzyl ethers. Applications: Antioxidant and phytoestrogenic activity in flaxseed extracts . CAS No.: 29388-59-8 .

| Property | (2R,3R)-Bis(benzyloxy) derivative | (−)-Secoisolariciresinol |

|---|---|---|

| Substituents | Benzyloxy | 4-Hydroxy-3-methoxybenzyl |

| Molecular Weight | 302.37 g/mol | 362.42 g/mol |

| Source | Synthetic | Natural (flaxseed) |

| Bioactivity | Limited | Antioxidant, estrogenic |

Methoxy-Substituted Analogs

- Example: (2R,3R)-2,3-Bis(3,4-dimethoxybenzyl)butane-1,4-diol Synthesis: Derived from (−)-matairesinol dimethyl ether via LiAlH₄ reduction . Key Difference: Methoxy groups enhance solubility in polar solvents but reduce steric bulk compared to benzyloxy groups. Application: Intermediate in estrogenic lignan derivatives .

Tetraphenyl-Substituted Derivatives

- Example : (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol

| Property | (2R,3R)-Bis(benzyloxy) derivative | Tetraphenyl Dimethoxy Derivative |

|---|---|---|

| Substituents | Benzyloxy | Phenyl, methoxy |

| Molecular Weight | 302.37 g/mol | ~450 g/mol (estimated) |

| Synthetic Complexity | Moderate | High (requires regioselective steps) |

Glycosylated Derivatives

Industrial Relevance

- The compound’s stereochemical purity is critical in pharmaceutical intermediates, with chiral HPLC methods required for quality control .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |

|---|---|---|---|---|

| (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol | C₁₈H₂₂O₄ | 302.37 | 113350-84-8 | Benzyloxy |

| (2R,3R)-2,3-Bis(4-hydroxy-3-methoxybenzyl)butane-1,4-diol | C₂₀H₂₆O₆ | 362.42 | 29388-59-8 | 4-Hydroxy-3-methoxybenzyl |

| (2R,3R)-2,3-Bis(3,4-dimethoxybenzyl)butane-1,4-diol | C₂₂H₃₀O₆ | 414.47 | N/A | 3,4-Dimethoxybenzyl |

Biologische Aktivität

Introduction

(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycosidases. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis and Structural Analysis

The synthesis of (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available 1,4-dimethyl-l-tartrate.

- Benzylation : The compound undergoes benzylation using benzyl bromide in the presence of a base such as sodium hydride (NaH) to form the dibenzyl ether.

- Reduction : The dibenzyl ether is then reduced to the corresponding diol using lithium borohydride (LiBH4).

- Final Product : The final product is obtained through hydrogenolysis over palladium on carbon (Pd/C) in water and tetrahydrofuran (THF) .

The structural characteristics of this compound have been confirmed through crystallographic analysis, revealing an anti conformation that is essential for its biological activity .

Glycosidase Inhibition

One of the primary biological activities attributed to (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol is its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates and are crucial in various biological processes.

- Inhibition Potency : The compound has shown promising inhibition against several glycosidases:

The structure-activity relationship indicates that specific configurations at the C-10 position significantly influence the inhibition potency against different glycosidases .

Mechanistic Studies

Research has indicated that (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol may act through competitive inhibition mechanisms. Studies involving kinetic assays have demonstrated that the compound binds to the active site of glycosidases, preventing substrate access and subsequent catalysis.

Case Studies

Several studies provide insights into the biological implications of this compound:

- Study on Enzymatic Activity : A study evaluated various stereoisomers of related compounds and their inhibitory effects on α-glucosidase and β-glucosidase. It was found that while some isomers were potent inhibitors of β-glucosidase, they exhibited varying levels of activity against α-glucosidase .

- Clinical Implications : Given its inhibitory properties, there is potential for (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol to be explored in therapeutic contexts for conditions such as diabetes where glycosidase activity plays a role in carbohydrate metabolism.

Inhibition Potency of Related Compounds

| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol | β-Glucosidase | 6.3 |

| Related Compound A | β-Galactosidase | 2.3 |

| Related Compound B | α-Glucosidase | 1.2 |

Summary of Findings

The following table summarizes findings from various studies regarding the biological activity of (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol and its analogs:

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol?

- Methodological Answer : The compound can be synthesized via stereoselective reactions starting from α-alkoxy-β-halides. A reported protocol involves coupling benzyloxy groups to a butane-1,4-diol backbone, achieving a 77% yield. The product is isolated as a colorless syrup, with critical characterization using H NMR (δ 3.68–3.83 ppm for methylene protons, 4.63–4.67 ppm for benzylic CH) and C NMR (δ 72.6 ppm for benzylic carbons). Flash column chromatography (Hex/EtOAc mixtures) is recommended for purification .

Q. How is the compound purified, and what analytical techniques validate its structure?

- Methodological Answer : Purification typically employs flash column chromatography with gradients of hexane and ethyl acetate. Structural validation relies on NMR spectroscopy: H NMR identifies benzylic protons (δ 7.25–7.36 ppm for aromatic signals) and hydroxyl-protected methylene groups, while C NMR confirms stereochemical integrity at C2 and C3 (δ 78.9 ppm for chiral centers). Mass spectrometry (e.g., ESI-MS) can further verify molecular weight (expected m/z: 370.4 for CHO) .

Q. What are the key challenges in maintaining stereochemical purity during synthesis?

- Methodological Answer : Stereochemical retention requires controlled reaction conditions (e.g., low temperature, inert atmosphere) and chiral catalysts. Racemization risks arise during benzyloxy group installation; monitoring via polarimetry or chiral HPLC is advised. NMR coupling constants (e.g., vicinal ) between C2 and C3 protons provide insights into diastereomeric ratios .

Advanced Research Questions

Q. How do benzyloxy protecting groups influence reactivity in downstream functionalization?

- Methodological Answer : Benzyloxy groups enhance solubility in organic solvents and protect hydroxyl moieties during multi-step syntheses. For example, in synthesizing silyl ether derivatives (e.g., 4-(tert-butyldiphenylsilyloxy) butan-1-ol), benzyl groups are selectively removed via hydrogenolysis (H, Pd/C). Kinetic studies comparing benzyl vs. other protecting groups (e.g., TBS) reveal benzyl’s superior stability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.